molecular formula C16H13FN2O3 B2954377 3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione CAS No. 1008482-20-9

3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione

Cat. No. B2954377
CAS RN: 1008482-20-9
M. Wt: 300.289
InChI Key: YAEQXFNQZMTOMW-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as rofecoxib, which is a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. Rofecoxib blocks the activity of COX-2, thereby reducing inflammation and pain.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione involves the inhibition of COX-2, which is an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX-2, rofecoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione have been extensively studied. Rofecoxib has been shown to reduce inflammation and pain in various animal models. In humans, rofecoxib has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and menstrual cramps. Rofecoxib has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione in lab experiments include its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects. Rofecoxib has also been shown to be effective in reducing pain and inflammation in various animal models. However, the use of rofecoxib in lab experiments is limited by its potential side effects, such as cardiovascular and renal toxicity.

Future Directions

There are several future directions for the research on 3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, cancer, and cardiovascular diseases. Another direction is the development of more selective COX-2 inhibitors with fewer side effects. Additionally, the use of rofecoxib in combination with other drugs may enhance its efficacy and reduce its potential side effects.
Conclusion
In conclusion, 3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione is a chemical compound that has potential applications in various fields. Its selective inhibition of COX-2 makes it an effective NSAID for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and menstrual cramps. However, its potential side effects, such as cardiovascular and renal toxicity, limit its use in lab experiments. Further research is needed to investigate its potential use in the treatment of Alzheimer's disease, cancer, and cardiovascular diseases, and to develop more selective COX-2 inhibitors with fewer side effects.

Synthesis Methods

The synthesis of 3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione involves the reaction of 4-(methylsulfonyl)benzenediazonium tetrafluoroborate with 4-hydroxybenzoylacetone in the presence of a base. The resulting product is then treated with sodium azide and hydrazine hydrate to obtain the final product. This synthesis method has been optimized to produce high yields of 3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione.

Scientific Research Applications

3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, rofecoxib has been used as a nonsteroidal anti-inflammatory drug (NSAID) to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and menstrual cramps. Rofecoxib has also been investigated for its potential use in the treatment of Alzheimer's disease, cancer, and cardiovascular diseases.

properties

IUPAC Name

3-(4-fluoroanilino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-10-1-3-11(4-2-10)18-14-9-15(21)19(16(14)22)12-5-7-13(20)8-6-12/h1-8,14,18,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEQXFNQZMTOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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